molecular formula C21H24ClN3OS B3670037 N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

Cat. No.: B3670037
M. Wt: 402.0 g/mol
InChI Key: JCCCNGCIGLJTJS-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl ring, a pyrrolidine moiety, and a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-nitroaniline with pyrrolidine to form 3-chloro-4-(pyrrolidin-1-yl)aniline.

    Carbamothioylation: The intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in the formation of 3-chloro-4-(pyrrolidin-1-yl)phenyl isothiocyanate.

    Coupling with Benzamide: Finally, the isothiocyanate intermediate is coupled with 4-(propan-2-yl)benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3OS/c1-14(2)15-5-7-16(8-6-15)20(26)24-21(27)23-17-9-10-19(18(22)13-17)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCCNGCIGLJTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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